molecular formula C10H13N3O B13889130 1-(Pyridin-4-ylmethyl)piperazin-2-one

1-(Pyridin-4-ylmethyl)piperazin-2-one

Cat. No.: B13889130
M. Wt: 191.23 g/mol
InChI Key: ROLMQISYFNTMRL-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both piperazine and pyridine rings in its structure imparts unique chemical and biological properties, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-ylmethyl)piperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base (e.g., DBU) and protective groups to ensure the desired product yield.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective processes. One such method includes the condensation reaction of N-Boc-piperazine with 2-chloro-pyrimidine under alkaline conditions, followed by hydrolysis under acidic conditions . This method is advantageous due to its simplicity, low impurity levels, and suitability for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-ylmethyl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the compound .

Comparison with Similar Compounds

1-(Pyridin-4-ylmethyl)piperazin-2-one can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its dual-ring structure, which combines the properties of both piperazine and pyridine rings. This structural feature enhances its versatility and potential for drug development compared to other similar compounds .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-(pyridin-4-ylmethyl)piperazin-2-one

InChI

InChI=1S/C10H13N3O/c14-10-7-12-5-6-13(10)8-9-1-3-11-4-2-9/h1-4,12H,5-8H2

InChI Key

ROLMQISYFNTMRL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC=NC=C2

Origin of Product

United States

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